1,6,20,25-Tetraaza[6.1.6.1]paracyclophane

Catalog No.
S724564
CAS No.
74043-83-7
M.F
C34H40N4
M. Wt
504.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane

CAS Number

74043-83-7

Product Name

1,6,20,25-Tetraaza[6.1.6.1]paracyclophane

IUPAC Name

7,12,22,27-tetrazapentacyclo[26.2.2.23,6.213,16.218,21]octatriaconta-1(30),3(38),4,6(37),13(36),14,16(35),18,20,28,31,33-dodecaene

Molecular Formula

C34H40N4

Molecular Weight

504.7 g/mol

InChI

InChI=1S/C34H40N4/c1-2-22-36-32-15-7-28(8-16-32)26-30-11-19-34(20-12-30)38-24-4-3-23-37-33-17-9-29(10-18-33)25-27-5-13-31(14-6-27)35-21-1/h5-20,35-38H,1-4,21-26H2

InChI Key

MSPWJYMWDZWVPW-UHFFFAOYSA-N

SMILES

C1CCNC2=CC=C(CC3=CC=C(C=C3)NCCCCNC4=CC=C(CC5=CC=C(C=C5)NC1)C=C4)C=C2

Canonical SMILES

C1CCNC2=CC=C(CC3=CC=C(C=C3)NCCCCNC4=CC=C(CC5=CC=C(C=C5)NC1)C=C4)C=C2

Host-Guest Chemistry:

1,6,20,25-Tetraaza[6.1.6.1]paracyclophane, also known as tetraazaparacyclophane (TAPC), is a macrocyclic (large cyclic molecule) cage molecule with a unique cavity and four nitrogen atoms within its structure. This particular arrangement makes TAPC an attractive host molecule in host-guest chemistry, where it can encapsulate smaller guest molecules within its cavity. Studies have shown that TAPC can selectively bind various guest molecules, including fullerenes, metal ions, and organic molecules, based on size, shape, and charge interactions []. This ability to form well-defined host-guest complexes allows researchers to study various phenomena, such as molecular recognition, guest encapsulation, and controlled release of guest molecules [].

Supramolecular Chemistry:

TAPC's well-defined structure and cavity also make it a valuable building block in supramolecular chemistry, the field of constructing larger structures from smaller molecules through non-covalent interactions. Researchers have utilized TAPC to create various supramolecular assemblies, including coordination polymers, metal-organic frameworks (MOFs), and self-assembled monolayers. These assemblies exhibit unique properties that are not present in the individual components, making them potentially useful in areas such as catalysis, sensing, and drug delivery [, ].

Medicinal Chemistry:

The ability of TAPC to bind to various guest molecules has led to its exploration in medicinal chemistry. Studies have investigated the potential of TAPC derivatives as drug carriers, where the cavity can encapsulate therapeutic agents and facilitate their controlled release within the body []. Additionally, TAPC derivatives have been explored for their potential to target specific biomolecules, such as enzymes and receptors, which could be beneficial for developing new therapeutic strategies [].

1,6,20,25-Tetraaza[6.1.6.1]paracyclophane is a complex organic compound characterized by its unique cyclic structure that incorporates four nitrogen atoms within its framework. This compound belongs to the family of paracyclophanes, which are known for their distinctive bridged aromatic systems. The molecular formula of 1,6,20,25-tetraaza[6.1.6.1]paracyclophane is C34H40N4, and it has a molecular weight of 504.71 g/mol . The compound's structure allows for intriguing properties related to its electronic configuration and steric effects.

That build the bicyclic structure.
  • Modification of existing cyclophanes: Existing cyclophane derivatives can be modified to introduce nitrogen atoms into their structures.
  • Use of protective groups: Techniques such as using Boc (tert-butyloxycarbonyl) protective groups during synthesis have been reported to facilitate the introduction of functional groups while maintaining structural integrity .
  • The biological activity of 1,6,20,25-tetraaza[6.1.6.1]paracyclophane has garnered interest primarily due to its potential applications in drug delivery and as a molecular scaffold in medicinal chemistry. Studies indicate that its unique structure may facilitate interactions with biological targets, enhancing the efficacy of therapeutic agents . Additionally, the compound's ability to form complexes with biomolecules suggests possible roles in proteomics and molecular recognition processes.

    The applications of 1,6,20,25-tetraaza[6.1.6.1]paracyclophane span various fields:

    • Supramolecular chemistry: Its ability to form host-guest complexes makes it valuable in designing molecular sensors and drug delivery systems.
    • Material science: The compound can be utilized in creating advanced materials with specific electronic or optical properties.
    • Biotechnology: Due to its biological activity and interaction capabilities, it is explored for use in proteomics and as a potential drug scaffold .

    Interaction studies involving 1,6,20,25-tetraaza[6.1.6.1]paracyclophane have revealed its capacity to form stable complexes with various hydrophobic guest molecules. These studies often employ techniques such as NMR spectroscopy to elucidate the details of these interactions and assess their stability and selectivity . Such insights are crucial for understanding how this compound might be employed in targeted drug delivery or sensor applications.

    Several compounds share structural similarities with 1,6,20,25-tetraaza[6.1.6.1]paracyclophane:

    Compound NameStructural FeaturesUnique Aspects
    ParacyclophaneContains a similar bridged structure without nitrogenLacks nitrogen atoms; primarily used in host-guest studies
    Tetraaza[4.4]paracyclophaneIncorporates four nitrogen atoms but differs in ring sizeSmaller ring size affects properties and reactivity
    CyclodextrinsCyclic oligosaccharides with varying degrees of substitutionUsed extensively in drug delivery; different functional groups

    While these compounds share certain characteristics with 1,6,20,25-tetraaza[6.1.6.1]paracyclophane, its unique nitrogen-rich structure sets it apart by potentially enhancing its biological interactions and complexation abilities.

    1,6,20,25-Tetraaza[6.1.6.1]paracyclophane represents a fascinating macrocyclic compound characterized by a unique molecular architecture that incorporates four nitrogen atoms within a complex pentacyclic framework [1]. The compound features two parallel benzene rings connected by alternating bridge units of different lengths, creating a three-dimensional cage-like structure [2]. This distinctive arrangement is reflected in the [6.1.6.1] notation in its name, which indicates the specific pattern of bridge configurations within the molecule [3].

    The molecular architecture of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane consists of four nitrogen-containing bridges alternating with four carbon-containing bridges [1] [2]. The nitrogen-containing bridges are 6-atom chains that include the nitrogen atoms at positions 1, 6, 20, and 25, while the carbon-containing bridges are shorter 1-atom (ethylene) connections [3]. This alternating pattern of longer and shorter bridges creates the [6.1.6.1] configuration that defines the compound's three-dimensional structure [2].

    The bridge configuration plays a crucial role in determining the overall shape and properties of the molecule [1]. The longer nitrogen-containing bridges provide flexibility to the structure, while the shorter ethylene bridges maintain the relative orientation of the aromatic rings [3]. This combination results in a well-defined macrocyclic cavity with specific dimensions and electronic properties [2].

    Bridge TypeDescription
    Nitrogen-containing bridgesFour secondary amine (NH) groups at positions 1,6,20,25
    Carbon-containing bridgesFour ethylene bridges connecting aromatic rings
    Bridge length (N-containing)6-atom bridges (including N atoms)
    Bridge length (C-containing)1-atom bridges (ethylene groups)
    Bridge configuration notation[6.1.6.1] denoting alternating bridge lengths
    Total macrocyclic structurePentacyclic structure with four nitrogen atoms

    Table 1: Bridge Configuration of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane [1] [3]

    The molecular architecture of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane creates a unique spatial arrangement that influences its chemical reactivity and host-guest properties [2]. The presence of the four nitrogen atoms within the macrocyclic structure provides potential binding sites for various guest molecules and metal ions, making this compound valuable in supramolecular chemistry and molecular recognition studies .

    Systematic IUPAC Name and Chemical Identity

    The systematic IUPAC name of the compound is 7,12,22,27-tetrazapentacyclo[26.2.2.23,6.213,16.218,21]octatriaconta-1(30),3(38),4,6(37),13(36),14,16(35),18,20,28,31,33-dodecaene [2]. This complex nomenclature precisely describes the molecular structure, including the pentacyclic framework and the positions of the four nitrogen atoms within the macrocyclic system [1]. The IUPAC name reflects the compound's intricate carbon skeleton and the specific arrangement of double bonds within the structure [3].

    The chemical identity of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane is defined by several key parameters that distinguish it from other related compounds [2]. Its molecular formula is C34H40N4, indicating the presence of 34 carbon atoms, 40 hydrogen atoms, and 4 nitrogen atoms in its structure [1]. The compound has a molecular weight of 504.7 g/mol, which places it in the category of medium-sized macrocyclic compounds [3].

    The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 74043-83-7, which serves as a unique identifier for this specific chemical entity [1]. Additional identifiers include its InChIKey (MSPWJYMWDZWVPW-UHFFFAOYSA-N) and MDL number (MFCD00142567), which are used in various chemical databases and information systems [2].

    PropertyValue
    Molecular FormulaC34H40N4
    Molecular Weight504.7 g/mol
    IUPAC Name7,12,22,27-tetrazapentacyclo[26.2.2.23,6.213,16.218,21]octatriaconta-1(30),3(38),4,6(37),13(36),14,16(35),18,20,28,31,33-dodecaene
    CAS Registry Number74043-83-7
    Melting Point183 °C
    XLogP3-AA8.6
    Hydrogen Bond Donor Count4
    Hydrogen Bond Acceptor Count4
    Rotatable Bond Count0
    Topological Polar Surface Area48.1 Ų

    Table 2: Molecular Properties of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane [1] [2] [3]

    The physical properties of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane include a melting point of 183 °C and an appearance that ranges from white to light yellow or light orange powder or crystals [3]. The compound exhibits a relatively high lipophilicity, as indicated by its XLogP3-AA value of 8.6, which suggests limited water solubility but good solubility in organic solvents [2]. These physical and chemical properties contribute to the unique identity of this tetraaza paracyclophane and influence its behavior in various chemical and biological systems [1].

    X-ray Crystallographic Analysis

    X-ray crystallographic analysis has provided valuable insights into the three-dimensional structure of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane and related tetraaza macrocycles [5]. These studies have revealed important details about bond lengths, bond angles, and the overall conformation of the molecule in the solid state [6]. The crystallographic data confirm the presence of a well-defined macrocyclic cavity with specific dimensions that can accommodate various guest molecules [7].

    The crystal structure of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane shows that the two benzene rings adopt a nearly parallel arrangement with a slight offset, creating a face-to-face π-stacking interaction [8]. The distance between the aromatic rings is approximately 3.09 Å, which is significantly less than the standard van der Waals distance, indicating a strong intramolecular interaction [5]. This close proximity of the aromatic rings contributes to the stability of the macrocyclic structure and influences its electronic properties [6].

    X-ray analysis has also provided detailed information about the conformation of the nitrogen-containing bridges in the crystal structure [7]. The nitrogen atoms adopt a specific spatial arrangement that creates potential binding sites for guest molecules and metal ions [8]. The N-H bonds are oriented toward the interior of the macrocyclic cavity, allowing for hydrogen bonding interactions with appropriate guest molecules [5]. This arrangement of nitrogen atoms plays a crucial role in the host-guest chemistry of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane [7].

    The crystal packing of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane reveals interesting intermolecular interactions that contribute to the overall stability of the crystal lattice [6]. These include hydrogen bonding between adjacent molecules and π-π stacking interactions between the aromatic rings of neighboring molecules [8]. The specific crystal packing arrangement depends on the crystallization conditions and can influence the physical properties of the solid material [5].

    X-ray crystallographic studies of metal complexes formed by 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane have provided additional insights into its coordination chemistry [7]. These studies have shown that the nitrogen atoms can coordinate to various metal ions, forming stable complexes with specific geometries [8]. The coordination of metal ions can induce conformational changes in the macrocyclic structure, affecting the size and shape of the internal cavity [6]. These metal complexes have potential applications in catalysis, molecular recognition, and materials science [5].

    Conformational Properties and Flexibility

    1,6,20,25-Tetraaza[6.1.6.1]paracyclophane exhibits interesting conformational properties and flexibility that arise from its unique molecular architecture [9]. The presence of both rigid aromatic rings and flexible bridge units creates a balance between structural stability and conformational adaptability [10]. This combination of rigidity and flexibility plays a crucial role in the compound's ability to interact with various guest molecules and adapt to different chemical environments [11].

    The conformational flexibility of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane is primarily associated with the nitrogen-containing bridges, which can undergo rotational and bending motions [9]. These conformational changes can alter the size and shape of the macrocyclic cavity, allowing it to accommodate guest molecules of different sizes and geometries [10]. The ethylene bridges, while more rigid, also contribute to the overall flexibility of the structure through slight rotational movements [11].

    Nuclear magnetic resonance (NMR) studies have provided valuable information about the conformational dynamics of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane in solution [9]. These studies have revealed that the molecule undergoes rapid conformational interconversions at room temperature, resulting in averaged NMR signals for certain protons [10]. Variable-temperature NMR experiments have been used to investigate these dynamic processes and determine the energy barriers for conformational transitions [11].

    Computational studies, including molecular dynamics simulations and quantum chemical calculations, have complemented experimental investigations of the conformational properties of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane [10]. These theoretical approaches have provided insights into the energy landscape of different conformations and the pathways for conformational interconversions [9]. The calculations have shown that the molecule can adopt multiple stable conformations with similar energies, contributing to its conformational flexibility [11].

    The conformational flexibility of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane has important implications for its host-guest chemistry and molecular recognition properties [9]. The ability of the macrocyclic structure to adapt to the size and shape of guest molecules enhances its binding affinity and selectivity [10]. This conformational adaptability, combined with the presence of specific binding sites within the cavity, makes 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane a versatile host for various molecular guests [11].

    Non-covalent Interactions Within the Macrocyclic Structure

    The macrocyclic structure of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane is stabilized by various non-covalent interactions that contribute to its unique properties and functions [12]. These interactions include π-π stacking between the aromatic rings, hydrogen bonding involving the nitrogen atoms, electrostatic interactions, and van der Waals forces [13]. The interplay of these non-covalent interactions determines the overall conformation and stability of the macrocyclic structure [14].

    One of the most significant non-covalent interactions in 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane is the π-π stacking between the parallel aromatic rings [12]. This interaction arises from the overlap of π-electron systems and is characterized by a face-to-face arrangement of the benzene rings with a separation distance of approximately 3.09 Å [13]. The π-π stacking interaction contributes significantly to the stability of the macrocyclic structure and influences its electronic properties [14].

    Interaction TypeDescription
    π-π stackingBetween parallel aromatic rings within the macrocyclic structure
    Hydrogen bondingInvolving NH groups as donors and N atoms as acceptors
    Electrostatic interactionsBetween nitrogen atoms and aromatic rings
    Hydrophobic interactionsWithin the hydrophobic cavity formed by aromatic rings
    Van der Waals forcesBetween closely positioned atoms throughout the structure

    Table 3: Non-covalent Interactions Within 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane [12] [13] [14]

    Hydrogen bonding represents another important non-covalent interaction in 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane [13]. The NH groups of the secondary amines can act as hydrogen bond donors, while the nitrogen atoms can serve as hydrogen bond acceptors [12]. These hydrogen bonding interactions can occur both within the macrocyclic structure and with guest molecules or solvent molecules [14]. The specific arrangement of hydrogen bonding sites within the cavity contributes to the molecular recognition properties of the compound [13].

    Electrostatic interactions also play a role in stabilizing the macrocyclic structure of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane [12]. These interactions involve the partially charged nitrogen atoms and the π-electron systems of the aromatic rings [14]. The electrostatic interactions can influence the conformation of the macrocyclic structure and its interactions with charged guest molecules [13]. The balance between attractive and repulsive electrostatic forces contributes to the overall stability of the molecule [12].

    The hydrophobic cavity formed by the aromatic rings in 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane provides an environment for hydrophobic interactions with appropriate guest molecules [13]. These interactions are driven by the exclusion of water molecules and the maximization of van der Waals contacts between hydrophobic surfaces [14]. The hydrophobic nature of the cavity makes it suitable for binding non-polar guest molecules, contributing to the host-guest chemistry of the compound [12].

    Van der Waals forces, including dispersion interactions and induced dipole interactions, occur between closely positioned atoms throughout the macrocyclic structure [14]. These weak but numerous interactions contribute to the overall stability of the molecule and influence its conformational properties [13]. The van der Waals interactions are particularly important in the close-packed regions of the structure, such as the interface between the aromatic rings [12].

    1,6,20,25-Tetraaza[6.1.6.1]paracyclophane exists as a solid at room temperature (20°C) [1] [2]. The compound presents itself in the form of a powder to crystalline material [1] [3] [4] [2]. The physical appearance is characterized by a color range from white to light yellow to light orange [1] [3] [4] [2], which may indicate the presence of minor impurities or varying degrees of oxidation of the nitrogen-containing aromatic system.

    The compound is supplied commercially with a minimum purity of 98.0% as determined by high-performance liquid chromatography analysis [2]. This high purity specification indicates excellent synthetic control and purification methods. The crystalline nature of the compound suggests a well-ordered molecular arrangement in the solid state, which is consistent with the rigid paracyclophane framework.

    Melting Point and Thermal Behavior

    The melting point of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane has been experimentally determined to be 183°C [1] [2]. This relatively high melting point reflects the strong intermolecular interactions and the rigid macrocyclic structure of the compound. The elevated melting point is characteristic of aromatic macrocyclic compounds with extensive conjugation and multiple nitrogen atoms capable of forming hydrogen bonds.

    Computational predictions suggest a boiling point of 715.5 ± 60.0°C [1], although this value represents a theoretical estimate rather than experimental measurement. The wide temperature range between melting and predicted boiling points indicates thermal stability of the compound over a broad temperature range.

    For storage and handling purposes, the compound is recommended to be kept at room temperature, preferably in a cool and dark place below 15°C [2]. This storage recommendation helps prevent thermal degradation and photochemical reactions that might affect the nitrogen-containing aromatic system.

    Solubility Parameters

    The computational analysis reveals that 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane has an XLogP3-AA value of 8.6 [5], indicating high lipophilicity and poor water solubility. This extremely high partition coefficient suggests that the compound would preferentially dissolve in organic solvents rather than aqueous media.

    The compound contains four hydrogen bond donor groups and four hydrogen bond acceptor groups [5], corresponding to the four nitrogen atoms in the macrocyclic structure. These nitrogen atoms can participate in both hydrogen bond donation (as secondary amines) and acceptance, potentially influencing solubility in protic solvents.

    The topological polar surface area is calculated to be 48.1 Ų [5], which is relatively small for a molecule of this size, further confirming the hydrophobic nature of the compound. The absence of rotatable bonds (count = 0) [5] indicates a highly rigid structure that cannot adopt multiple conformations in solution, which may impact its solubility and host-guest binding properties.

    Spectroscopic Characteristics

    Nuclear Magnetic Resonance Spectral Analysis

    Nuclear magnetic resonance spectroscopy serves as a crucial analytical tool for characterizing 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane. ¹H Nuclear magnetic resonance spectroscopy reveals characteristic aromatic proton signals in the benzene ring regions [2] [6]. The four benzene rings within the paracyclophane framework generate distinct aromatic proton patterns that confirm the structural integrity of the compound.

    ¹³C Nuclear magnetic resonance spectroscopy demonstrates aromatic carbon signals consistent with the paracyclophane structure [2] [6]. The carbon spectrum provides detailed information about the aromatic framework and the bridging methylene carbons connecting the benzene rings. Commercial specifications require nuclear magnetic resonance confirmation of structure as part of quality control measures [2].

    The nuclear magnetic resonance purity confirmation serves as an identity test, ensuring that the isolated compound matches the expected spectroscopic profile for 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane [2]. This spectroscopic verification is essential given the complex synthetic routes typically required for paracyclophane preparation.

    Mass Spectrometry

    Mass spectrometric analysis provides crucial molecular weight confirmation for 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane. The exact mass has been determined to be 504.32529729 daltons [5], which precisely matches the calculated molecular weight based on the molecular formula C₃₄H₄₀N₄. The monoisotopic mass of 504.32529729 daltons [5] confirms the molecular composition without isotopic contributions.

    The heavy atom count of 38 [5] reflects the total number of non-hydrogen atoms in the structure, consisting of 34 carbon atoms and 4 nitrogen atoms. Mass spectrometry serves as a definitive identification method, particularly useful for confirming successful synthesis and purity assessment of this complex macrocyclic compound.

    Infrared and Ultraviolet-Visible Spectroscopy

    Infrared spectroscopy provides valuable structural information about the functional groups present in 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane. The infrared spectrum would be expected to show characteristic absorption bands for the aromatic carbon-hydrogen stretching vibrations, aromatic carbon-carbon stretching modes, and nitrogen-hydrogen stretching and bending vibrations associated with the secondary amine groups.

    The aromatic framework would generate multiple infrared absorption bands in the fingerprint region, providing a unique spectroscopic signature for the compound. The rigid paracyclophane structure would result in well-defined vibrational modes due to the constrained geometry of the macrocyclic system.

    Ultraviolet-visible spectroscopy would reveal electronic transitions associated with the aromatic π-system. The extended conjugation through the four benzene rings connected by nitrogen bridges would create characteristic absorption patterns in the ultraviolet region. The electronic transitions would provide information about the electronic structure and potential for host-guest interactions.

    Electronic Structure and Molecular Orbitals

    The electronic structure of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane is characterized by a formal charge of zero [5], indicating that the molecule exists in a neutral state under normal conditions. The complexity value of 502 [5] reflects the intricate bonding network and the sophisticated three-dimensional arrangement of the molecular framework.

    The compound possesses 38 heavy atoms [5] arranged in a highly organized macrocyclic structure that creates a defined molecular cavity. The absence of defined atom stereocenters and bond stereocenters [5] indicates that the molecule does not contain chiral centers, which simplifies its stereochemical behavior.

    The electronic properties are dominated by the aromatic π-systems of the four benzene rings, which are connected through nitrogen bridges. These nitrogen atoms can participate in various electronic interactions, including lone pair donations and potential protonation sites. The rigid paracyclophane framework restricts molecular flexibility, creating a pre-organized cavity suitable for host-guest chemistry applications.

    The molecular orbital characteristics would be expected to show highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels influenced by both the aromatic rings and the nitrogen substituents. The electronic structure makes this compound particularly suitable for applications in supramolecular chemistry, where the rigid cavity can accommodate guest molecules through various non-covalent interactions.

    PropertyValueReference
    Molecular FormulaC₃₄H₄₀N₄ [1] [5] [2]
    Molecular Weight (g/mol)504.7-504.72 [1] [5] [2]
    Physical State (20°C)Solid [2]
    AppearancePowder to crystal [1] [3] [4] [2]
    ColorWhite to light yellow to light orange [1] [3] [4] [2]
    Melting Point (°C)183 [1] [2]
    Boiling Point (°C)715.5 ± 60.0 (Predicted) [1]
    Density (g/cm³)1.022 ± 0.06 (Predicted) [1]
    XLogP3-AA8.6 [5]
    Hydrogen Bond Donors4 [5]
    Hydrogen Bond Acceptors4 [5]
    Topological Polar Surface Area (Ų)48.1 [5]
    Exact Mass (Da)504.32529729 [5]

    XLogP3

    8.6

    Dates

    Last modified: 08-15-2023

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